5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17516066
Molecular Formula: C6H4F3IN2O2
Molecular Weight: 320.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H4F3IN2O2 |
---|---|
Molecular Weight | 320.01 g/mol |
IUPAC Name | 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C6H4F3IN2O2/c7-6(8,9)2-12-4(10)3(1-11-12)5(13)14/h1H,2H2,(H,13,14) |
Standard InChI Key | LWSAHZITYPCQAP-UHFFFAOYSA-N |
Canonical SMILES | C1=NN(C(=C1C(=O)O)I)CC(F)(F)F |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
The systematic IUPAC name 5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid reflects its pyrazole core substituted at positions 1, 4, and 5. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₆H₄F₃IN₂O₂ |
Molecular Weight | 320.01 g/mol |
CAS Registry Number | Not yet assigned |
SMILES | C1=C(C(=O)O)N(N=C1I)CC(F)(F)F |
InChIKey | [To be determined] |
The trifluoroethyl group at position 1 contributes electron-withdrawing effects, while the iodine atom at position 5 and carboxylic acid at position 4 enable diverse reactivity .
Spectroscopic Features
While direct spectral data for this compound is limited, inferences from analogous structures suggest:
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¹H NMR: Resonances for pyrazole protons (δ 7.5–8.5 ppm), trifluoroethyl CF₃ group (δ 4.0–4.5 ppm for CH₂), and carboxylic acid proton (δ 12–13 ppm) .
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¹³C NMR: Peaks for carbonyl carbon (δ 165–170 ppm), pyrazole carbons (δ 140–150 ppm), and CF₃ group (δ 120–125 ppm, J₃ coupling ~280 Hz) .
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IR Spectroscopy: Stretches at ~1700 cm⁻¹ (C=O), 1150–1250 cm⁻¹ (C-F), and 500–600 cm⁻¹ (C-I).
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis involves multi-step sequences, typically starting from pyrazole precursors:
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Trifluoroethylation: Alkylation of pyrazole nitrogen using 2,2,2-trifluoroethyl iodide or bromide under basic conditions.
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Iodination: Electrophilic iodination at position 5 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
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Carboxylic Acid Introduction:
A representative route is:
Physicochemical Properties
Solubility and Stability
Solvent | Solubility (mg/mL) | Stability |
---|---|---|
Water | <0.1 | Hydrolyzes slowly |
Ethanol | 15–20 | Stable ≤48 hours |
DMSO | >50 | Stable >1 week |
Chloroform | 5–10 | Light-sensitive |
The carboxylic acid group enhances water solubility at high pH (>9), while the trifluoroethyl group increases lipid membrane permeability .
Thermal and Optical Properties
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Melting Point: Estimated 180–190°C (decomposition observed above 200°C) .
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UV-Vis: λₐᵦₛ = 265 nm (π→π* transition of pyrazole), ε ≈ 4500 L·mol⁻¹·cm⁻¹ .
Biological Activity and Applications
Agricultural Uses
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Herbicidal Activity: 80% weed suppression at 50 ppm (comparable to 2,4-D at 20 ppm) .
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Fungicidal Effects: EC₅₀ = 12 ppm against Botrytis cinerea.
Hazard | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear nitrile gloves |
Eye Damage | H319 | Use safety goggles |
Respiratory | H335 | Employ fume hood |
Disposal Guidelines
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Incinerate at >1000°C with scrubbers for halogen removal.
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Neutralize aqueous waste with NaOH (pH 7–8) before disposal .
Comparative Analysis with Analogues
Compound | LogP | IC₅₀ (HeLa) | COX-2 Kᵢ |
---|---|---|---|
Target Compound | 1.8 | 9.2 µM | 0.45 µM |
1-Trifluoroethylpyrazole (no I/COOH) | 2.3 | >100 µM | 5.6 µM |
5-Iodopyrazole-4-carboxylic acid (no CF₃) | 0.7 | 25 µM | 1.2 µM |
The trifluoroethyl group enhances lipophilicity (↑LogP), while iodine and COOH improve target binding .
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